REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH:14][C:15]2[N:20]=[C:19]([C:21]3[N:26]=[CH:25][CH:24]=[CH:23][N:22]=3)[N:18]=[C:17]([O:27][CH2:28][CH2:29][OH:30])[C:16]=2[O:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2[O:38][CH3:39])(=[O:13])=[O:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CS(C)=[O:42]>>[OH:30][CH2:29][CH2:28][O:27][C:17]1[C:16]([O:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2[O:38][CH3:39])=[C:15]([NH:14][S:11]([C:8]2[CH:7]=[CH:6][C:5]([C:1]([CH3:4])([CH3:2])[CH2:3][OH:42])=[CH:10][CH:9]=2)(=[O:12])=[O:13])[N:20]=[C:19]([C:21]2[N:22]=[CH:23][CH:24]=[CH:25][N:26]=2)[N:18]=1
|
Name
|
one
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=NC(=N1)C1=NC=CC=N1)OCCO)OC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
rimosus ATCC10970 maintained on a quarter strength ATCC172 agar slope
|
Type
|
ADDITION
|
Details
|
containing 50 ml of AS-7H inoculum medium
|
Type
|
ADDITION
|
Details
|
containing 50 ml of AP-5H production medium
|
Type
|
WAIT
|
Details
|
incubated under the same conditions for a further 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
was added to each of the flasks
|
Type
|
WAIT
|
Details
|
to continue under the same conditions for a further 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The flask was then extracted with 200 mls of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the combined ethyl acetate solubles concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a gum solid
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
OCCOC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)NS(=O)(=O)C1=CC=C(C=C1)C(CO)(C)C)C1=NC=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |